molecular formula C32H60O14 B1671913 Glyco-lipid CAS No. 6379-54-0

Glyco-lipid

Cat. No.: B1671913
CAS No.: 6379-54-0
M. Wt: 668.8 g/mol
InChI Key: HVCOBJNICQPDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neutral Glycolipids

  • Lack ionizable groups in their carbohydrate headgroups.
  • Predominant in plant chloroplast membranes (e.g., digalactosyldiacylglycerol).
  • Participate in membrane stabilization through hydrogen bonding between hydroxyl groups.

Acidic Glycolipids

  • Contain negatively charged moieties:
    • Sialic acid : N-acetylneuraminic acid in gangliosides.
    • Sulfate esters : e.g., 3'-sulfo-galactosylceramide (sulfatide).
  • Conformational studies using nuclear magnetic resonance (NMR) show sulfate groups induce rigid headgroup orientations, enhancing protein-binding specificity.

Glycosphingolipid vs. Glycoglycerolipid Divergence

Feature Glycosphingolipids Glycoglycerolipids
Backbone Ceramide Glycerol
Dominant organisms Animals, fungi Plants, bacteria
Membrane localization Lipid rafts in plasma membrane Thylakoid membranes in chloroplasts
Functional role Cell signaling, receptor mediation Photosynthetic efficiency, membrane curvature

Glycosphingolipids exhibit greater structural complexity due to variable ceramide compositions. For example, human gangliosides incorporate C18 sphingosine with C24:1 fatty acids, while plant glycoglycerolipids utilize C16:0/C18:3 fatty acid pairs.

Sialic Acid and Sulfate Modifications

Sialic Acid in Gangliosides

  • Introduces a negative charge at physiological pH, enabling electrostatic interactions with calcium ions and lectins.
  • Conformational impact: α2→3-linked sialic acid induces a bent headgroup orientation, reducing membrane accessibility compared to α2→6-linked isoforms.

Sulfate Modifications

  • Sulfatides (3-O-sulfogalactosylceramide) demonstrate:
    • Enhanced hydrogen-bonding capacity with myelin basic protein.
    • Restricted rotational freedom of the galactose ring, as shown by deuterium NMR order parameters.

Comparative studies of bis-sulfated glycolipids reveal that sulfate positioning alters headgroup tilt angles relative to the membrane bilayer. For instance, 2,6-disulfated mannose adopts a parallel orientation to the membrane surface, optimizing ligand accessibility.

Properties

CAS No.

6379-54-0

Molecular Formula

C32H60O14

Molecular Weight

668.8 g/mol

IUPAC Name

3-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxydecanoyloxy]decanoic acid;hydrate

InChI

InChI=1S/C32H58O13.H2O/c1-5-7-9-11-13-15-21(17-23(33)34)43-24(35)18-22(16-14-12-10-8-6-2)44-32-29(40)30(26(37)20(4)42-32)45-31-28(39)27(38)25(36)19(3)41-31;/h19-22,25-32,36-40H,5-18H2,1-4H3,(H,33,34);1H2

InChI Key

HVCOBJNICQPDBP-UHFFFAOYSA-N

SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)OC2C(C(C(C(O2)C)O)O)O)O.O

Canonical SMILES

CCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCC)OC1C(C(C(C(O1)C)O)OC2C(C(C(C(O2)C)O)O)O)O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glyco-lipid;  Glyco lipid;  Glycolipid.

Origin of Product

United States

Scientific Research Applications

Biological Roles and Mechanisms

Glycolipids are integral components of cell membranes, influencing membrane fluidity and stability. They participate in:

  • Cell Recognition : Glycolipids serve as markers for cell recognition and signaling. For example, glycosphingolipids are involved in cell adhesion and communication, impacting processes like immune response and neuronal signaling .
  • Pathological Implications : Abnormal glycolipid expression is associated with various diseases, including cancer and neurodegenerative disorders like Alzheimer’s disease. Research indicates that specific glycolipid profiles can act as biomarkers for disease diagnosis .

Glycolipid Characterization Techniques

Recent advancements in analytical techniques have enhanced our understanding of glycolipid structures and functions:

  • Mass Spectrometry : A two-stage matching process using liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification of glycosphingolipid species by analyzing their fragmentation patterns. This method aids in high-throughput analysis of glycolipids, facilitating research into their biological roles .
  • Neutron Diffraction : Studies demonstrate that glycolipid membranes exhibit unique cohesive properties, which are critical for understanding membrane dynamics in plant cells, such as those found in thylakoids .

Case Study: Glycolipid Biosurfactants in Skincare

Glycolipid biosurfactants like sophorolipids and rhamnolipids have gained traction in the skincare industry due to their natural origin and skin compatibility. A review highlighted:

  • Market Growth : The market for sophorolipids was valued at approximately USD 409.84 million in 2021, with projections for rhamnolipids reaching USD 2.7 billion by 2026 .
  • Challenges : Despite their potential, obstacles such as low yield and safety concerns hinder widespread adoption. Recommendations include improving purification processes and developing robust methodologies for assessing bioactivity .

Glycolipids in Disease Treatment

Glycolipids have potential therapeutic applications, particularly in metabolic disorders:

  • Substrate Reduction Therapy : Research into sphingolipid metabolism has led to the exploration of glycolipid synthesis inhibitors as treatments for neuronopathic glycosphingolipidoses, a group of rare genetic disorders .
  • Immunology and Cancer Biology : Glycolipids are being studied for their roles in immune signaling pathways and potential applications in cancer treatment through modulation of immune responses .

Environmental Remediation

Glycolipids are recognized for their biosurfactant properties, which can be applied in environmental cleanup:

  • Oil Spill Remediation : Formulations combining glycolipids with lipopeptides have shown effective oil displacement activities (81–88%) for crude oil spills, demonstrating their potential as eco-friendly alternatives to synthetic surfactants .

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Implications
Biological ResearchCell recognition & signalingGlycolipids influence immune responses; act as disease biomarkers
Analytical TechniquesLC-MS/MS for glycolipid identificationEnhanced high-throughput analysis capabilities
Skincare IndustryBiosurfactants (sophorolipids/rhamnolipids)Significant market growth; challenges include low yield
Medical ApplicationsSubstrate reduction therapyPotential treatments for rare metabolic disorders
Environmental RemediationOil spill cleanupEffective biosurfactants with high oil displacement capabilities

Comparison with Similar Compounds

Comparative Analysis with Similar Lipid Classes

Structural and Functional Differences

The table below summarizes distinctions between glyco-lipids and related compounds:

Compound Class Structural Features Primary Functions Associated Diseases/Applications Examples References
Glyco-lipid Lipid + carbohydrate moiety Membrane structure, cell signaling, pathogenicity Diabetes, cancer, bacterial sepsis SQDG, Gb3Cer, LPS
Phospholipid Glycerol backbone + phosphate + two fatty acids Membrane bilayer formation, signaling Cardiovascular diseases Phosphatidylcholine
Sphingolipid Sphingosine backbone + fatty acid Structural support, apoptosis regulation Neurodegenerative disorders (e.g., Gaucher’s) Ceramide, sphingomyelin
Glycosphingolipid Sphingolipid + carbohydrate headgroup Cell adhesion, tumor progression Cancer metastasis, lysosomal storage diseases Ganglioside GM1, globoside Gb3Cer
Sulfolipid Lipid with sulfate group Photosynthetic membrane stability SQDG
Lipopolysaccharide Lipid A + core polysaccharide + O-antigen Bacterial outer membrane component Sepsis, inflammatory responses E. coli LPS

Key Research Findings

Glyco-lipids vs. Phospholipids
  • SQDG vs. Phospholipids in Photosynthesis : SQDG replaces phospholipids in thylakoid membranes under phosphate-limiting conditions, maintaining membrane fluidity in chloroplasts .
  • Functional Redundancy : In Synechocystis, SQDG-deficient mutants require phosphatidylglycerol for survival, highlighting evolutionary flexibility .
Glyco-lipids vs. Sphingolipids
  • Cancer Mechanisms : Glycosphingolipids (e.g., Gb3Cer) promote tumor metastasis by modulating integrin signaling, whereas ceramide (a sphingolipid) induces apoptosis .
  • Therapeutic Targets : Ganglioside GD2 is a biomarker for neuroblastoma, while ceramide analogs are explored for chemotherapy .
Glyco-lipids vs. Lipopolysaccharides
  • Structural Complexity : LPS in E. coli contains up to 100 sugar units and six acyl tails, enabling immune evasion .
  • Pathogenicity : Lipid A in LPS triggers TLR4-mediated sepsis, while glyco-lipids like Gb3Cer facilitate Shiga toxin entry in shigellosis .
Clinical Relevance
  • Metabolic Disorders : Elevated this compound levels correlate with insulin resistance in NHANES cohort studies . Metformin improves this compound profiles in PCOS patients by reducing androgen-driven lipid dysregulation .
  • Analytical Challenges : this compound identification requires advanced techniques like HILIC-SPE and MALDI-TOF due to structural heterogeneity .

Q & A

Q. How to ensure this compound research meets NIH guidelines for preclinical reproducibility?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Deposit raw MS data in public repositories (e.g., MetaboLights) with annotated metadata. Disclose all conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyco-lipid
Reactant of Route 2
Glyco-lipid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.